1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea
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Overview
Description
1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a tert-butyl group, a furo[2,3-c]pyridin-6(7H)-one moiety, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-c]pyridin-6(7H)-one moiety: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and furan derivatives.
Introduction of the ethyl linkage: This step involves the alkylation of the furo[2,3-c]pyridin-6(7H)-one moiety with an ethylating agent under suitable conditions.
Attachment of the tert-butyl group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent substrate binding and subsequent catalytic activity.
Receptor modulation: By interacting with receptors, it can influence signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(tert-butyl)-3-(2-(4-oxopyridin-3-yl)ethyl)urea: Similar structure but with a different heterocyclic moiety.
1-(tert-butyl)-3-(2-(6-oxopyridin-3-yl)ethyl)urea: Another similar compound with variations in the position of the oxo group.
Uniqueness
1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea is unique due to the presence of the furo[2,3-c]pyridin-6(7H)-one moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-tert-butyl-3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)16-13(19)15-6-8-17-7-4-10-5-9-20-11(10)12(17)18/h4-5,7,9H,6,8H2,1-3H3,(H2,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUAZOSXZZSQIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=CC2=C(C1=O)OC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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